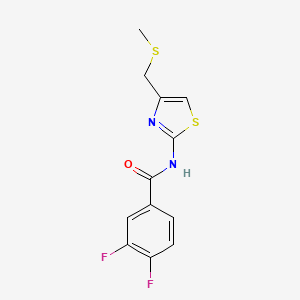

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMF-TB and is synthesized through a specific method. DMF-TB has been shown to have a mechanism of action that targets specific biochemical pathways, resulting in various physiological effects.

Scientific Research Applications

- Thiazoles, including our compound, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. The compound’s structure suggests it may exhibit antioxidant activity .

- Investigating its mechanism of action, spectrum of activity, and potential synergies with existing antimicrobial drugs would be valuable .

- Researchers could assess its activity against specific viruses, such as RNA or DNA viruses, and investigate its mode of action .

- Preclinical studies could evaluate its impact on neuronal survival, synaptic plasticity, and neuroinflammation .

Antioxidant Properties

Antimicrobial and Antifungal Activity

Antiviral Potential

Neuroprotective Effects

Antitumor and Cytotoxic Potential

Mechanism of Action

Target of Action

The compound 3,4-difluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific chemical structure . They can interact with various targets in the body, leading to different physiological effects

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems

Result of Action

The result of a compound’s action depends on its interaction with its targets and the subsequent changes in biochemical pathways

properties

IUPAC Name |

3,4-difluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2OS2/c1-18-5-8-6-19-12(15-8)16-11(17)7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNZHGNTKNFGDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)

![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)

![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2382994.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)